2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a piperidine ring, which is further substituted with a tosyl group and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the piperidine derivative with tosyl chloride in the presence of a base such as pyridine.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group is introduced via a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst like aluminum chloride.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products Formed
Oxidation: Hydroxyl or carbonyl derivatives of the isopropyl group.
Reduction: Amine derivatives of the acetamide group.
Substitution: Compounds with various functional groups replacing the tosyl group.
Scientific Research Applications
2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds with active sites, while the isopropylphenyl and tosyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-isopropylphenyl)-2-(1-benzylpiperidin-2-yl)acetamide
- N-(4-isopropylphenyl)-2-(1-methylpiperidin-2-yl)acetamide
- N-(4-isopropylphenyl)-2-(1-phenylpiperidin-2-yl)acetamide
Uniqueness
2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to the presence of the tosyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the isopropylphenyl and tosyl groups provides a distinct steric and electronic environment, making this compound a valuable tool in various research applications.
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-17(2)19-9-11-20(12-10-19)24-23(26)16-21-6-4-5-15-25(21)29(27,28)22-13-7-18(3)8-14-22/h7-14,17,21H,4-6,15-16H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHSZNBSPFCAIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.